molecular formula C9H18O B3056236 Cyclopentanol, 1-(1,1-dimethylethyl)- CAS No. 69745-48-8

Cyclopentanol, 1-(1,1-dimethylethyl)-

Cat. No.: B3056236
CAS No.: 69745-48-8
M. Wt: 142.24 g/mol
InChI Key: FMXUFCWQCJUCIA-UHFFFAOYSA-N
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Description

. It is a derivative of cyclopentanol where a tert-butyl group is attached to the cyclopentane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanol, 1-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the addition of tert-butyl alcohol to cyclopentene in the presence of an acid catalyst . The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the alcohol to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the hydration of cyclopentene followed by the addition of tert-butyl alcohol. The reaction conditions include the use of an acid catalyst such as sulfuric acid or phosphoric acid, and the process is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanol, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, tert-butylcyclopentanone, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile.

Major Products Formed:

    Oxidation: tert-Butylcyclopentanone.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentane compounds depending on the nucleophile used.

Scientific Research Applications

Cyclopentanol, 1-(1,1-dimethylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanol, 1-(1,1-dimethylethyl)- involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons to form the corresponding alkane. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Cyclopentanol, 1-(1,1-dimethylethyl)- can be compared with other similar compounds such as:

    Cyclopentanol: The parent compound without the tert-butyl group.

    tert-Butyl alcohol: A simple alcohol with a tert-butyl group.

    Cyclopentane: The fully saturated hydrocarbon without the hydroxyl group.

Uniqueness: The presence of the tert-butyl group in cyclopentanol, 1-(1,1-dimethylethyl)- imparts unique steric and electronic properties that differentiate it from other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1-tert-butylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXUFCWQCJUCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463630
Record name Cyclopentanol, 1-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69745-48-8
Record name Cyclopentanol, 1-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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